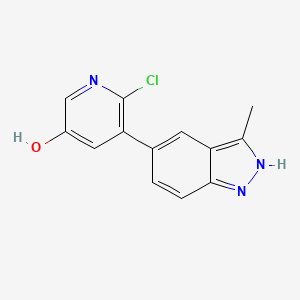![molecular formula C9H4Cl2N4O B11858879 7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one CAS No. 143007-00-5](/img/structure/B11858879.png)
7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one is a heterocyclic compound that belongs to the class of triazoloquinoxalines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinoxaline moiety The presence of chlorine atoms at the 7 and 8 positions adds to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one typically involves the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound, followed by cyclization with a triazole derivative. One common method involves the reaction of 2,3-dichloroquinoxaline with a triazole derivative under reflux conditions in the presence of a suitable solvent such as dichloroethane . The reaction is typically carried out under acidic or basic conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 7 and 8 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The triazole and quinoxaline rings can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used in oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used in reduction reactions.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as an antiviral and antimicrobial agent.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound has been used in studies related to cell signaling and apoptosis, particularly in cancer research.
Mechanism of Action
The mechanism of action of 7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one can be compared with other similar compounds to highlight its uniqueness:
Properties
CAS No. |
143007-00-5 |
|---|---|
Molecular Formula |
C9H4Cl2N4O |
Molecular Weight |
255.06 g/mol |
IUPAC Name |
7,8-dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one |
InChI |
InChI=1S/C9H4Cl2N4O/c10-4-1-6-7(2-5(4)11)15-3-12-14-8(15)9(16)13-6/h1-3H,(H,13,16) |
InChI Key |
IESYTBDOVCIPKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N3C=NN=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxaspiro[4.5]dec-3-en-2-one, 4-(phenylthio)-](/img/structure/B11858802.png)

![(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11858816.png)
![4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11858829.png)
![10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride](/img/structure/B11858833.png)

![Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11858837.png)
![2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine](/img/structure/B11858843.png)






